molecular formula C20H25N3O4S2 B11053349 Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No. B11053349
M. Wt: 435.6 g/mol
InChI Key: PBTABJURSBQQGE-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrimidine, thiophene, and cyclooctane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: .

    5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: .

Uniqueness

Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

methyl 2-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H25N3O4S2/c1-11-12(2)21-20(23-17(11)25)28-10-15(24)22-18-16(19(26)27-3)13-8-6-4-5-7-9-14(13)29-18/h4-10H2,1-3H3,(H,22,24)(H,21,23,25)

InChI Key

PBTABJURSBQQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)C

Origin of Product

United States

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